N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with a chloro group at the 4-position. The structure includes a 1,2-oxazole ring with a methyl substituent at the 3-position and a carboxamide linker connecting to a morpholine-ethyl moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S.ClH/c1-12-11-14(26-21-12)17(24)23(6-5-22-7-9-25-10-8-22)18-20-16-13(19)3-2-4-15(16)27-18;/h2-4,11H,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMORHEOVEWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of N-(1,3-benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine in chloroform.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring through a cyclization reaction.
Morpholine Substitution: The final step includes the substitution of the morpholine group onto the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzothiazole structure exhibit a range of biological activities, including:
1. Anticancer Properties:
- Benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, studies have shown that modifications to the benzothiazole ring can enhance antiproliferative activity against various cancer cell lines .
2. Antimicrobial Effects:
- Compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide have demonstrated antibacterial and antifungal properties. In particular, the presence of the chlorobenzothiazole group has been linked to increased activity against pathogens .
3. Neuroprotective Effects:
- Some studies suggest that benzothiazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry examined a series of benzothiazole derivatives for their anticancer effects. The study found that compounds with substituents similar to those in N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole showed promising results in inhibiting the growth of breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of benzothiazole were tested against various bacterial strains. Results indicated that modifications to the benzothiazole core significantly enhanced antimicrobial activity. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism of action .
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride involves the inhibition of bacterial enzymes. The compound targets specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. The morpholine group enhances its binding affinity to the target enzymes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound differs from analogs in , which primarily involve 1,2-benzothiazole-3-carboxamides linked to thiazolidinone rings (e.g., compounds 4g–4n). Key distinctions include:
- Core Heterocycles: The target compound contains a 1,2-oxazole ring, whereas compounds feature 4-oxo-1,3-thiazolidinone rings.
- Substituents : The 4-chloro group on the benzothiazole may enhance electrophilic reactivity compared to fluorine or methyl groups in other analogs. The morpholine-ethyl group improves solubility, unlike the aryl substituents in compounds, which may prioritize lipophilicity .
- Salt Form : The hydrochloride salt distinguishes it from neutral analogs, increasing ionization and solubility in physiological environments.
Physicochemical Properties
Research Findings and Implications
- Structural Insights: The oxazole ring and morpholine group in the target compound may confer distinct electronic profiles compared to thiazolidinone-based analogs, influencing binding to targets like kinases or GPCRs .
- Solubility vs. Bioactivity : The hydrochloride salt prioritizes solubility, whereas neutral analogs in might exhibit better blood-brain barrier penetration due to lipophilic aryl groups.
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, an oxazole ring, and a morpholine group. Its molecular formula is C₁₅H₁₈ClN₃O₂S, with a molecular weight of approximately 327.84 g/mol. The presence of chlorine and nitrogen heterocycles suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. Studies have shown that it can enhance p53 activity, leading to increased apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits potent activity against several cancer cell lines. In vitro studies reported IC₅₀ values in the micromolar range, indicating its effectiveness at low concentrations:
Case Studies and Research Findings
Case Study 1: Apoptosis Induction in MCF-7 Cells
In a study investigating the effects of related oxazole derivatives on breast cancer cells, researchers found that these compounds significantly increased the apoptotic index in MCF-7 cells compared to control groups. Flow cytometry revealed that the compounds activated caspase pathways leading to cell death .
Case Study 2: Selectivity Against Cancer Cell Lines
Another study highlighted the selectivity of benzothiazole derivatives for various cancer types. The tested compound demonstrated higher cytotoxicity against melanoma (SK-MEL-2) compared to non-cancerous cell lines, indicating its potential for targeted therapy .
Q & A
Basic Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., ethanol, dioxane), temperature (20–25°C), and molar ratios. For example, triethylamine is critical for neutralizing HCl byproducts in reactions involving chloroacetyl chloride . Yield optimization can be achieved by adjusting reaction times and purification methods (e.g., flash chromatography with ethyl acetate/hexane mixtures) .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Combine - and -NMR to confirm substituent positions on the benzothiazole and oxazole rings. IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-reference spectral data with structurally analogous compounds (e.g., triazole derivatives) .
Q. Which purification methods are effective for isolating this hydrochloride salt?
- Methodological Answer : Recrystallization from ethanol-DMF mixtures (1:1 v/v) enhances purity by exploiting solubility differences. For intermediates, use flash chromatography with gradients of ethyl acetate in hexane (e.g., 30–70%) to separate regioisomers. Centrifugation or filtration under reduced pressure is advised for hydrochloride salt isolation .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways. Tools like the Artificial Force-Induced Reaction (AFIR) method can identify energetically favorable routes. Pair computational predictions with high-throughput experimentation to validate conditions (e.g., solvent selection, catalyst use) .
Q. What mechanistic insights explain substitution reactions at the benzothiazole core?
- Methodological Answer : Nucleophilic aromatic substitution (SNAr) at the 4-chloro position is driven by electron-withdrawing groups (e.g., oxazole). Kinetic studies under varying pH and temperature conditions reveal rate-determining steps. Use isotopic labeling (e.g., ) to track morpholine ethyl group incorporation .
Q. How should researchers resolve contradictions in yield data across synthetic protocols?
- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to identify confounding variables (e.g., trace moisture, reagent purity). Reproduce experiments under controlled conditions (dry solvents, inert atmosphere) and validate with independent techniques like HPLC purity checks .
Q. What strategies predict the compound’s biological activity based on structural analogs?
- Methodological Answer : Use molecular docking to map interactions with targets like kinase enzymes. Compare bioactivity profiles of analogs (e.g., triazole-thiazolidinones with IC values <1 μM). Validate predictions via in vitro assays (e.g., cytotoxicity against cancer cell lines) .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
